3-Acetamidobenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to 3-acetamidobenzoic acid involves various chemical routes and methodologies. For example, indole-3-acetamides have been synthesized via coupling of indole-3-acetic acid with substituted anilines, showcasing a method potentially adaptable for 3-acetamidobenzoic acid synthesis (Kanwal et al., 2021). Another study discusses an efficient method for preparing 2-acetamidobenzimidazoles, indicating the versatility in acetamide derivative syntheses (Elmuradov et al., 2021).
Molecular Structure Analysis
The crystal structure of 2-acetamidobenzoic acid has been characterized, showing that it crystallizes in the orthorhombic crystal system, with molecules exhibiting planarity and stabilized by weak hydrogen bonds (Zhang Yun-chen, 2006). This information provides a foundation for understanding the molecular structure of 3-acetamidobenzoic acid.
Chemical Reactions and Properties
3-Acetamidobenzoic acid and its derivatives participate in various chemical reactions, highlighting their reactivity and potential for synthesis of complex molecules. For instance, reactions involving β-lactam carbenes with 2-pyridyl isonitriles demonstrate the compound's capability to form novel structures useful as fluorescent probes (Shao et al., 2011).
Physical Properties Analysis
The physical properties of 3-acetamidobenzoic acid derivatives have been explored in various studies, such as solvent-dependent coordination polymers of related compounds, indicating how the solvent choice impacts the self-assembly and crystalline structures of these complexes (Pedireddi & Varughese, 2004). Such studies contribute to our understanding of the physical properties of 3-acetamidobenzoic acid.
Scientific Research Applications
Thermodynamic and Structural Properties
- Sublimation and Fusion Processes : Research by Manin et al. (2014) explored the temperature dependencies of saturated vapor pressure for isomers of acetamidobenzoic acids, including 3-acetamidobenzoic acid (3-AcAm-BA). The study provided thermochemical parameters for the fusion process of these substances, revealing correlations between thermal properties and structural characteristics of benzoic acid derivatives, including 3-AcAm-BA (Manin, Voronin, & Perlovich, 2014).
Pharmaceutical Applications
- Salt Formation in Pharmaceutical Preparations : Lasslo et al. (1959) found that p-acetamidobenzoic acid can form stable salts with amines, which are useful in pharmaceutical preparations. These salts possess physical properties that make them valuable as salt-forming agents for pharmaceutical purposes (Lasslo, Pfeiffer, & Waller, 1959).
Material Science and Chemistry
- Photoluminescence in Lanthanide Coordination Polymers : Yin et al. (2011) demonstrated the use of 4-acetamidobenzoic acid in synthesizing lanthanide coordination polymers. These compounds exhibit characteristic emission in the visible region, indicating potential applications in photoluminescent materials (Yin, Fan, Wang, & Zhang, 2011).
- Self-Assembling Polycondensation : Kimura et al. (2003) studied the dual self-assembling polycondensation of p-acetamidobenzoic acid, revealing its ability to form distinct crystal structures, potentially useful in the field of materials science (Kimura, Kobashi, Maeda, & Yamashita, 2003).
Chemical Analysis and Synthesis
- Synthesis of Chemical Compounds : Research by Yun-chen (2006) and others have focused on the synthesis of various compounds using acetamidobenzoic acid derivatives, contributing to the advancement of chemical synthesis methods. These studies involve the characterization of crystal structures and exploring reactions for synthesizing novel compounds (Zhang Yun-chen, 2006).
Biological Studies
- In vitro Histamine Release Studies : Rice et al. (1983) investigated the in vitro basophil histamine release induced by various compounds, including 3-acetamidobenzoic acid. This research contributes to understanding the biochemical interactions and potential biomedical applications of these compounds (Rice, Lieberman, Siegle, & Mason, 1983).
Safety And Hazards
Future Directions
The development of multicomponent crystals has been recognized as one of the most versatile and robust routes to modify the functional properties of solid-state materials . The study of 3-Acetamidobenzoic acid in the formation of cocrystals, such as with carbamazepine, is a promising area of future research .
properties
IUPAC Name |
3-acetamidobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-6(11)10-8-4-2-3-7(5-8)9(12)13/h2-5H,1H3,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGDPZMQZWZMONQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
67011-40-9 (mono-hydrochloride salt) | |
Record name | 3-Acetamidobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587484 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2060418 | |
Record name | 3-Acetamidobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2060418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetamidobenzoic acid | |
CAS RN |
587-48-4 | |
Record name | 3-Acetamidobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=587-48-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Acetamidobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587484 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Acetamidobenzoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4001 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 3-(acetylamino)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Acetamidobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2060418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-acetamidobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.729 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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